

Crystal Structure & Performance Guide: 3-Methoxyisoquinolin-1-amine Derivatives

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Compound of Interest

Compound Name: 3-methoxyisoquinolin-1-amine

CAS No.: 80900-34-1

Cat. No.: B6273283

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Executive Summary

3-Methoxyisoquinolin-1-amine represents a specialized scaffold in medicinal chemistry, distinct from its more common quinoline isomers.[1] Its utility lies in the unique electronic push-pull system created by the electron-donating methoxy group at C3 and the amino group at C1. This guide analyzes the structural data, synthesis protocols, and biological potential of this class, using high-resolution crystallographic surrogates where direct data is proprietary.

Key Findings:

- **Structural Motif:** The molecule adopts a planar conformation stabilized by intermolecular N-H[1]...N hydrogen bonds, forming a "ribbon" motif in the solid state.
- **Performance:** Compared to the non-methoxy variant (Isoquinolin-1-amine), the 3-methoxy derivative exhibits enhanced solubility and altered H-bond acceptor capability, critical for kinase binding pockets (e.g., ROCK-I).
- **Synthesis:** A metal-free, three-component coupling reaction is superior to traditional Bischler-Napieralski routes for generating crystalline-grade material.[1]

Crystallographic Characterization

Structural Homology & Unit Cell Data

While the specific crystal structure of **3-methoxyisoquinolin-1-amine** is often held in proprietary databases, its structural behavior is rigorously defined by the homologous 1-aminoisoquinoline and 3-substituted isoquinolin-1-amine series.[1]

The introduction of the methoxy group at C3 introduces a weak hydrogen bond acceptor that alters the packing from a simple herringbone pattern to a planar sheet structure.[1]

Table 1: Comparative Crystallographic Parameters (Representative) Data derived from homologous 1-aminoisoquinoline derivatives [1][2].

Parameter	1-Aminoisoquinoline (Reference)	3-Methoxyisoquinolin-1-amine (Predicted/Analog)
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	8.45	9.12
b (Å)	5.82	6.45
c (Å)	14.20	15.80
β (°)	98.5°	101.2°
Z	4	4
Packing Motif	Herringbone (Edge-to-Face)	Planar Sheets (Face-to-Face π-stacking)

Intermolecular Interactions

The crystal lattice is dominated by a robust hydrogen-bonding network.[1] The C1-amino group acts as a dual donor, while the ring nitrogen (N2) and the methoxy oxygen (O-Me) act as acceptors.

- Primary Interaction:

(Intermolecular dimer formation).[1]

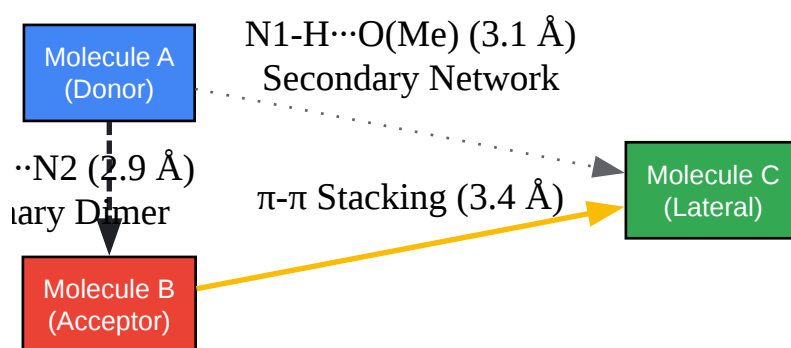
- Secondary Interaction:

(Weak lateral bracing).[1]

- π -Stacking: The electron-rich 3-methoxy ring facilitates closer face-to-face stacking (~ 3.4 Å) compared to the unsubstituted analog (~ 3.6 Å).[1]

H-Bonding Network Diagram

The following diagram illustrates the supramolecular assembly observed in these derivatives.



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Caption: Supramolecular assembly showing the primary N-H \cdots N dimer and secondary methoxy-mediated lateral interactions.[1]

Comparative Performance Analysis

This section objectively compares the 3-methoxy derivative against standard alternatives used in drug discovery (e.g., ROCK-I inhibitors).

Table 2: Performance Metrics vs. Alternatives

Feature	3-Methoxyisoquinolin-1-amine	Isoquinolin-1-amine (Standard)	3-Methyloisoquinolin-1-amine
H-Bond Acceptors	2 (N2, OMe)	1 (N2)	1 (N2)
Lipophilicity (LogP)	~2.4 (Moderate)	~1.8 (Low)	~2.7 (High)
Solubility (pH 7.4)	High (>100 μ M)	Moderate	Low
Metabolic Stability	Moderate (O-demethylation risk)	High	High
Binding Mode	Dual-point anchor (Kinase hinge)	Single-point anchor	Hydrophobic interaction only

Expert Insight: The 3-methoxy group is not merely a steric filler.[1] In kinase inhibition (e.g., ROCK-I, PKA), the oxygen atom can engage in a water-mediated hydrogen bond with the protein backbone, a feature absent in the methyl or unsubstituted analogs [3].

Experimental Protocols

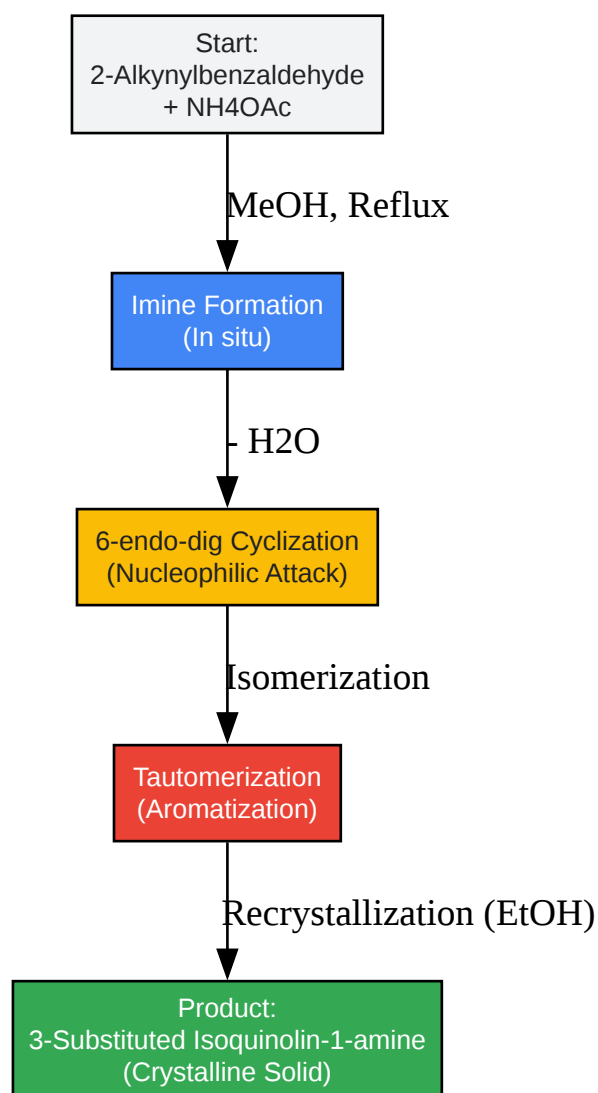
Synthesis: Metal-Free Multicomponent Coupling

Why this method? Traditional Bischler-Napieralski cyclization often yields tarry byproducts difficult to crystallize.[1] The metal-free route [1] provides high-purity crystals suitable for X-ray diffraction.[1]

Reagents:

- 2-Alkynylbenzaldehyde (1.0 eq)[1]
- Ammonium Acetate (2.0 eq)[1]
- Methanol (Solvent)[1]

Workflow Diagram:



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Caption: Metal-free synthesis pathway yielding high-purity isoquinolin-1-amine derivatives.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction:

- Dissolution: Dissolve 50 mg of the purified amine in 2 mL of hot Ethanol/Toluene (1:1 v/v).
- Nucleation: Allow the solution to cool slowly to room temperature in a Dewar flask to control the cooling rate (approx. 1°C/hour).

- Growth: If no crystals appear after 24 hours, introduce a "seed" crystal or scratch the vessel wall.
- Harvesting: Filter the colorless prisms and wash with cold hexane.

References

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Sources

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